

# Application Notes and Protocols: Generating Amphiphysin Knockout Mouse Models

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## Compound of Interest

Compound Name: *amphiphysin*

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## Introduction

**Amphiphysin** is a family of proteins crucial for several cellular processes, most notably clathrin-mediated endocytosis (CME).[1][2] The two mammalian isoforms, **Amphiphysin 1** (Amph1) and **Amphiphysin 2** (Amph2/BIN1), are enriched in the brain and play a key role in synaptic vesicle recycling by recruiting dynamin to nascent vesicles.[1][3] Amph2/BIN1 is also highly expressed in muscle tissue, where it is involved in the formation and organization of the T-tubule network.[2]

Given their importance in neuronal function and muscle physiology, knockout mouse models for Amph1 and Amph2 are invaluable tools for dissecting their specific roles, understanding disease mechanisms, and for preclinical drug development.[4] For instance, Amph1 knockout mice have provided insights into cognitive function and epilepsy[5], while Amph2/BIN1 is implicated in cardiomyopathies, Alzheimer's disease, and centronuclear myopathy.[4][6][7]

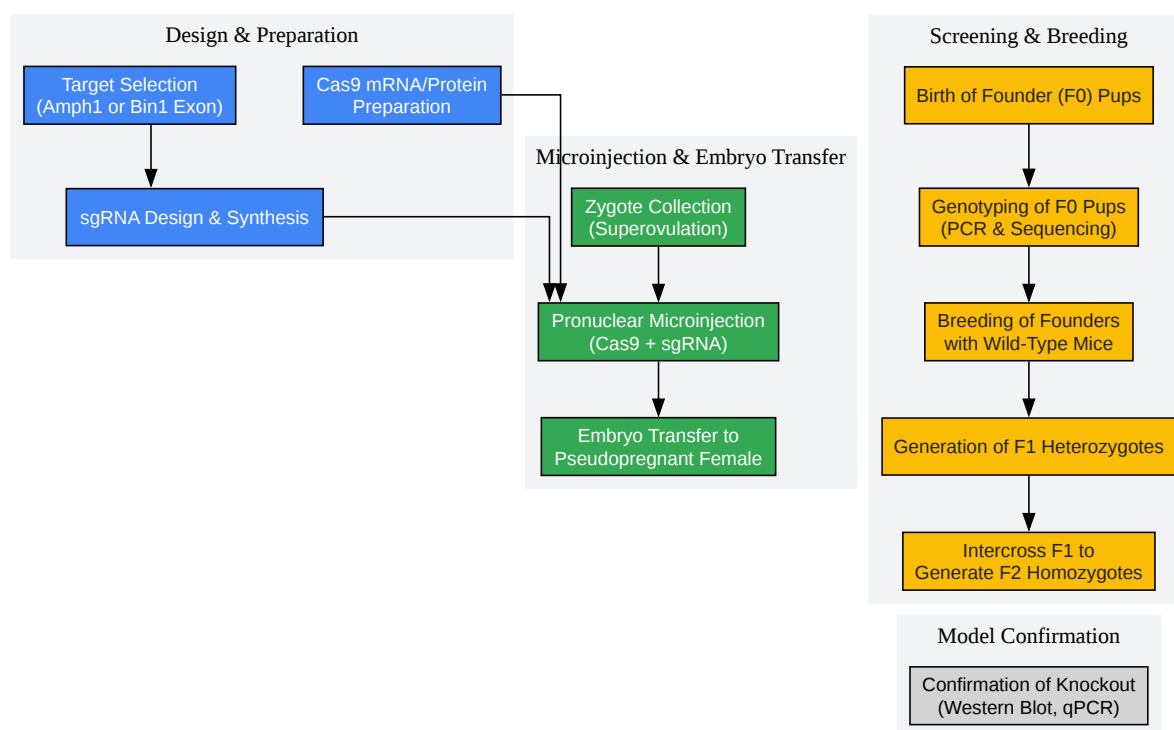
This document provides detailed protocols for generating and characterizing **amphiphysin** knockout mouse models using the efficient and precise CRISPR/Cas9 system, along with a summary of expected phenotypes based on published data.

## Part 1: Generation of Amphiphysin Knockout Mice via CRISPR/Cas9

The CRISPR/Cas9 system has become the standard for generating knockout mice due to its high efficiency, speed, and versatility compared to older methods based on embryonic stem (ES) cells.[8][9][10] The methodology involves the microinjection of Cas9 nuclease and single guide RNAs (sgRNAs) into mouse zygotes to introduce targeted double-strand breaks, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frame-shifting insertion/deletion (indel) mutations that disrupt gene function.[11][12]

## Experimental Workflow

The overall workflow for generating an **amphiphysin** knockout mouse model is depicted below.



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Caption: Workflow for generating knockout mice using CRISPR/Cas9.

## Protocol 1.1: sgRNA Design and Preparation

- Target Selection: Identify a critical early exon in the target gene (Amph for **Amphiphysin 1** or Bin1 for **Amphiphysin 2**). Targeting an early exon increases the probability of generating a null allele due to frameshift mutations.
- sgRNA Design: Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify several potential 20-nucleotide sgRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *S. pyogenes* Cas9). Select sgRNAs with high predicted on-target efficiency and low off-target scores.
- Synthesis: Synthesize sgRNAs using a commercially available in vitro transcription kit according to the manufacturer's instructions, followed by purification and quality control (e.g., gel electrophoresis).

## Protocol 1.2: Zygote Microinjection

This protocol requires specialized equipment and expertise in animal handling and embryology. [\[10\]](#)[\[12\]](#)[\[13\]](#)

- Animal Preparation: Induce superovulation in female mice (e.g., C57BL/6J strain) via hormone injections (PMSG followed by hCG) and mate them with stud males.
- Zygote Collection: Collect fertilized zygotes from the oviducts of the superovulated females.
- Injection Mix Preparation: Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/μL) and sgRNA(s) (e.g., 50 ng/μL each) in an appropriate injection buffer.
- Microinjection: Under a microscope, inject the mix directly into the pronucleus of the collected zygotes.[\[12\]](#)
- Embryo Culture: Culture the injected zygotes overnight in a suitable medium (e.g., KSOM) to allow them to develop to the two-cell stage.

## Protocol 1.3: Embryo Transfer and Founder Screening

- **Pseudopregnant Females:** Prepare pseudopregnant recipient females by mating them with vasectomized males.
- **Surgical Transfer:** Surgically transfer the two-cell stage embryos into the oviducts of the pseudopregnant females.[\[14\]](#)
- **Birth and Weaning:** Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days post-transfer.
- **Genotyping:** At weaning (around 3 weeks of age), obtain tissue samples (e.g., tail snips) from the founder (F0) pups for genomic DNA extraction.
- **Screening:** Use PCR with primers flanking the sgRNA target site to amplify the region. Analyze the PCR products by Sanger sequencing or T7 Endonuclease I (T7E1) assay to identify individuals carrying indel mutations.
- **Breeding:** Breed founder mice with confirmed germline transmission of the mutation to wild-type mice to generate heterozygous (F1) offspring.[\[14\]](#) Intercrossing F1 heterozygotes will produce homozygous knockout (F2) animals.

## Part 2: Characterization of Amphiphysin Knockout Mice

Confirmation of a successful knockout requires validation at the genomic, transcriptomic, and proteomic levels.

### Protocol 2.1: Genotyping by PCR

- **DNA Extraction:** Extract genomic DNA from tail snips using a standard DNA extraction kit.
- **PCR Amplification:** Design three primers: a forward and reverse primer flanking the targeted exon, and a third primer specific to the deletion or a selectable marker if used.
  - **Reaction Mix:**
    - 2x PCR Master Mix: 10 µL

- Forward Primer (10  $\mu$ M): 1  $\mu$ L
- Reverse Primer (10  $\mu$ M): 1  $\mu$ L
- Genomic DNA: 1-2  $\mu$ L (50-100 ng)
- Nuclease-free water: to 20  $\mu$ L
- Cycling Conditions (Example):
  - Initial denaturation: 95°C for 3 min
  - 35 cycles of:
    - Denaturation: 95°C for 30 sec
    - Annealing: 58-62°C for 30 sec
    - Extension: 72°C for 45 sec
  - Final extension: 72°C for 5 min
- Analysis: Analyze PCR products on a 1.5-2% agarose gel. The size of the amplified bands will differentiate wild-type, heterozygous, and homozygous knockout alleles.

## Protocol 2.2: Western Blot Analysis

This protocol confirms the absence of **Amphiphysin** protein in knockout tissues.

- Tissue Lysis: Homogenize brain (for Amph1 and Amph2) or muscle (for Amph2) tissue in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate 20-40  $\mu$ g of protein per sample on a 10% SDS-polyacrylamide gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Blocking and Antibody Incubation:
  - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
  - Incubate with a primary antibody specific to **Amphiphysin 1** or **Amphiphysin 2** overnight at 4°C.
  - Incubate with a loading control antibody (e.g.,  $\beta$ -actin, GAPDH) to ensure equal protein loading.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

## Part 3: Expected Phenotypes and Data Summary

The knockout of **Amphiphysin 1** and **Amphiphysin 2** results in distinct phenotypes, reflecting their unique and overlapping functions.

## Quantitative Data from Amphiphysin Knockout Models

The following tables summarize the key phenotypic findings from published studies on Amph1 and Amph2 knockout mice.

Table 1: Phenotypic Summary of **Amphiphysin 1** (Amph1) Knockout Mice

Parameter	Phenotype in Amph1 KO Mice	Reference
Protein Expression	<b>Dramatic reduction of Amphiphysin 2 protein selectively in the brain.</b>	<a href="#">[5]</a>
Synaptic Function	Defective cell-free assembly of endocytic protein scaffolds.	<a href="#">[5]</a>
	Impaired synaptic vesicle recycling, particularly under stimulation.	<a href="#">[5]</a>
Neurological	Increased mortality due to rare, irreversible seizures.	<a href="#">[5]</a>

| Behavioral | Major learning and memory deficits. [\[5\]](#) |

Table 2: Phenotypic Summary of **Amphiphysin 2 (Bin1)** Knockout Mice

Parameter	Phenotype in Bin1 KO Mice	Reference
Viability	<b>Results in embryonic or perinatal lethality.</b>	<a href="#">[6]</a>
Cardiac Function	Embryonic cardiomyopathy with disorganized myofibrils.	<a href="#">[6]</a>
Endocytosis	No discernible impact on endocytosis in embryonic fibroblasts.	<a href="#">[6]</a>
Phagocytosis	No discernible impact on phagocytosis in macrophages.	<a href="#">[6]</a>

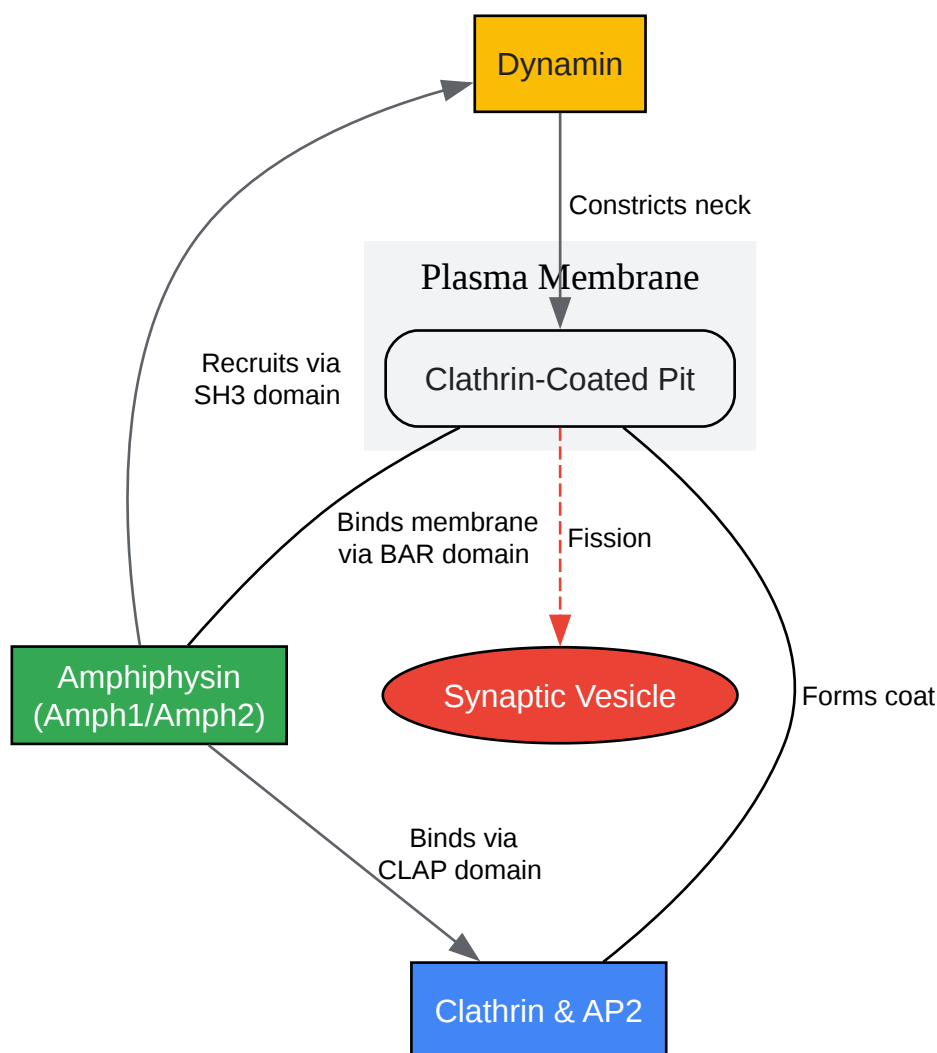
| Muscle Rescue | Overexpression of human BIN1 can rescue muscle weakness and extend lifespan in a mouse model of myotubular myopathy. [\[15\]](#) |

## Part 4: Signaling and Functional Pathways

**Amphiphysin's** best-characterized role is in the late stages of clathrin-mediated endocytosis. It acts as a critical adaptor protein that links the clathrin/AP2 coat to the GTPase dynamin.

### Amphiphysin's Role in Clathrin-Mediated Endocytosis

**Amphiphysins**, through their N-terminal BAR domains, can sense and induce membrane curvature.[2][16] Their central clathrin and AP2-binding (CLAP) domain interacts with the endocytic coat, while the C-terminal SH3 domain directly binds to the proline-rich domain of dynamin, recruiting it to the neck of the budding vesicle.[1][2][3] This recruitment is essential for the dynamin-mediated fission that releases the vesicle into the cytoplasm. The heterodimerization of Amph1 and Amph2 is thought to be the primary functional form in the brain.[17]





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